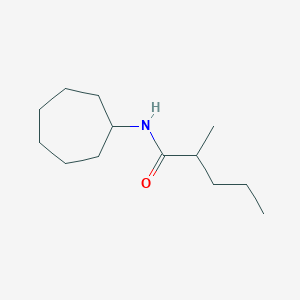

N-cycloheptyl-2-methylpentanamide

Description

Contextualization within Amide-Containing Compounds Research

Amides are a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and finding use in a vast array of pharmaceuticals, polymers, and other materials. wikipedia.orgmasterorganicchemistry.com The amide functional group is generally prepared by the coupling of a carboxylic acid with an amine. wikipedia.org Research into amide-containing compounds is incredibly active, with studies often focusing on the synthesis of novel amides and the investigation of their biological activities. ontosight.ainih.gov

N-substituted amides, such as N-cycloheptyl-2-methylpentanamide, are a significant subclass. The nature of the N-substituent can profoundly influence the compound's physical, chemical, and biological properties. nih.gov The cycloheptyl group in this compound is a bulky, lipophilic moiety that can affect how the molecule interacts with biological targets. ontosight.ai For instance, the cycloalkyl group can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug discovery. ontosight.ai

Historical Perspective on the Identification and Initial Academic Scrutiny of this compound

A comprehensive search of scientific databases and historical chemical literature reveals a significant lack of information regarding the specific identification and initial academic scrutiny of this compound. There are no readily available records detailing its first synthesis or characterization. This suggests that the compound has not been a focus of major academic or industrial research, or that any such research has not been published in mainstream, indexed journals.

While the history of amide synthesis, in general, dates back to the early days of organic chemistry, with well-established methods like the Schotten-Baumann reaction, the specific history of this particular amide remains undocumented. wikipedia.orgfishersci.co.uk The focus of historical and ongoing research has often been on amides with more immediate applications or more readily available starting materials. The absence of a dedicated research history for this compound makes it a relatively obscure entity in the vast world of chemical compounds.

General Synthetic Approaches

While specific synthetic procedures for this compound are not documented, its synthesis can be approached using well-established methods for forming amide bonds. The most common approach would involve the reaction of a 2-methylpentanoic acid derivative with cycloheptylamine (B1194755).

One of the most direct methods is the coupling of 2-methylpentanoic acid with cycloheptylamine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate this type of reaction by activating the carboxylic acid. masterorganicchemistry.comfishersci.co.uk

Another common method is the reaction of an activated form of 2-methylpentanoic acid, such as its acyl chloride or anhydride, with cycloheptylamine. wikipedia.orgfishersci.co.uk This is a highly effective way to form the amide bond, often proceeding rapidly at room temperature. The acyl chloride can be prepared from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk

Physicochemical Properties (Inferred)

Specific, experimentally determined physicochemical properties for this compound are not available in the literature. However, we can infer some of its likely properties based on its structure and data from similar compounds.

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C₁₃H₂₅NO | Based on the structure: Cycloheptyl (C₇H₁₃) + 2-Methylpentanoyl (C₆H₁₁O) + NH |

| Molecular Weight | ~211.35 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | High molecular weight and non-polar nature suggest a solid state. |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) and poorly soluble in water. | The large cycloheptyl and alkyl groups make the molecule predominantly non-polar. Amides with large hydrocarbon components tend to have low water solubility. wikipedia.org |

| Boiling Point | Expected to be high | The molecular weight and amide functional group, which can participate in hydrogen bonding, would lead to a high boiling point. |

| Melting Point | Expected to be moderately high | The regular packing of the cycloalkyl and alkyl chains could lead to a relatively high melting point for a molecule of its size. |

Research Findings on Structurally Similar Compounds

While direct research on this compound is absent, studies on structurally related compounds provide insights into the potential areas of interest for this molecule.

N-Cycloalkyl Amides: Research on N-cyclohexyl amides has explored their potential as antibacterial agents. nih.gov Other N-cycloheptyl amides have been synthesized and are available as building blocks in chemical catalogs, suggesting their potential use in the synthesis of more complex molecules. sigmaaldrich.comenaminestore.com

Pentanamides: Various N-substituted pentanamides have been investigated for their biological activities. For instance, certain N-substituted pentanamides have been studied as potential mosquito repellents. oup.com Others have been explored in the context of developing new pharmaceuticals. google.com

These studies on related compounds highlight the potential for this compound to be of interest in medicinal chemistry and materials science, should it be synthesized and studied in the future.

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO |

|---|---|

Molecular Weight |

211.34g/mol |

IUPAC Name |

N-cycloheptyl-2-methylpentanamide |

InChI |

InChI=1S/C13H25NO/c1-3-8-11(2)13(15)14-12-9-6-4-5-7-10-12/h11-12H,3-10H2,1-2H3,(H,14,15) |

InChI Key |

GGFWFPZZZNTWPE-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1CCCCCC1 |

Canonical SMILES |

CCCC(C)C(=O)NC1CCCCCC1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Pathways for N Cycloheptyl 2 Methylpentanamide

Retrosynthetic Analysis of N-Cycloheptyl-2-methylpentanamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ub.edu The primary disconnection for this compound is the amide C-N bond, a common and logical step in the retrosynthesis of amides. amazonaws.com This disconnection reveals two key synthons: a cycloheptylaminyl cation and a 2-methylpentanoyl acylium ion. These synthons correspond to the synthetic equivalents of cycloheptylamine (B1194755) and a reactive derivative of 2-methylpentanoic acid, respectively.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis suggests that the most direct synthetic pathway involves the coupling of cycloheptylamine with 2-methylpentanoic acid or one of its activated forms. Further retrosynthetic analysis of the precursors would lead to even simpler starting materials. For instance, 2-methylpentanoic acid can be envisioned as arising from the carboxylation of a Grignard reagent derived from 2-bromopentane, which in turn can be prepared from 2-pentanol. Cycloheptylamine can be prepared from cycloheptanone (B156872) through reductive amination or other established methods. acs.orgacs.org

Novel and Emerging Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. These modern approaches are applicable to the synthesis of this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved in several ways:

Catalytic Direct Amidation: The development of catalysts that can directly promote the amidation of carboxylic acids and amines without the need for stoichiometric activating agents is a key area of research. Boron-based catalysts have shown promise in this regard, allowing for the formation of amides with the only byproduct being water. ucl.ac.uk This approach improves atom economy and reduces waste.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing the reaction under solvent-free conditions can significantly improve the green credentials of the synthesis.

Energy Efficiency: Utilizing microwave irradiation or ultrasound can sometimes accelerate the reaction, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of amides like this compound. dfc-kyoto.co.jp

Enhanced Safety and Scalability: The small reaction volumes in flow reactors allow for better control over reaction parameters, especially for highly exothermic reactions. This makes the process safer and easier to scale up. dfc-kyoto.co.jp

Improved Efficiency and Purity: The precise control over temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities, minimizing the formation of byproducts. dfc-kyoto.co.jp The rapid mixing and efficient heat transfer can be particularly beneficial for fast reactions like the reaction of an acyl chloride with an amine.

Automation: Flow chemistry systems can be readily automated, allowing for high-throughput screening of reaction conditions and streamlined production. dfc-kyoto.co.jp The synthesis of peptides, which involves repeated amide bond formation, has been successfully implemented in flow systems, demonstrating the potential of this technology for the production of this compound. cam.ac.uk

Table 2: Emerging Synthetic Approaches

| Approach | Key Principles | Potential Advantages for this compound Synthesis |

| Green Chemistry | Atom economy, use of catalysts, safer solvents, energy efficiency | Reduced waste, lower environmental impact, potentially lower cost |

| Flow Chemistry | Continuous processing, precise control, rapid mixing, enhanced heat transfer | Improved safety, scalability, higher yields and purity, potential for automation |

Advanced Spectroscopic and Structural Elucidation of N Cycloheptyl 2 Methylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For N-cycloheptyl-2-methylpentanamide, both ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for both the N-cycloheptyl and the 2-methylpentanamide (B1217331) portions of the molecule. The amide proton (N-H) would likely appear as a downfield signal, typically in the range of δ 5.5-8.5 ppm, and its coupling to the adjacent methine proton of the cycloheptyl ring would provide information about the dihedral angle and, by extension, the conformation around the N-C bond. The methine proton on the cycloheptyl ring attached to the nitrogen would also be a diagnostic downfield signal. The remaining methylene (B1212753) protons of the cycloheptyl ring would likely appear as a complex multiplet in the upfield region. For the 2-methylpentanamide moiety, distinct signals for the methyl, methylene, and methine protons would be observed, with their chemical shifts and coupling patterns providing confirmation of the branched alkyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon of the amide is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbons of the cycloheptyl ring are predicted to resonate between δ 25-50 ppm, with the carbon directly attached to the nitrogen appearing more downfield. nih.gov The various carbons of the 2-methylpentanamide chain would have distinct chemical shifts, allowing for complete assignment. The study of related N-cycloalkyl amides can provide more specific predicted values. nih.govresearchgate.net

Conformational Analysis: The presence of the amide bond introduces the possibility of cis and trans isomers due to restricted rotation around the C-N bond. ias.ac.in Variable-temperature NMR studies could be employed to investigate the rotational barrier and the relative populations of these conformers. Furthermore, two-dimensional NMR techniques such as NOESY would be crucial in establishing through-space proximities between protons, offering insights into the preferred three-dimensional structure and the relative orientation of the cycloheptyl and 2-methylpentanamide groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | 5.5 - 8.5 | d |

| Cycloheptyl-CH (attached to N) | 3.5 - 4.5 | m |

| Cycloheptyl-CH₂ | 1.2 - 2.0 | m |

| 2-methylpentanamide-CH | 2.0 - 2.5 | m |

| 2-methylpentanamide-CH₃ (on C2) | 1.0 - 1.2 | d |

| 2-methylpentanamide-CH₂ (C3) | 1.3 - 1.7 | m |

| 2-methylpentanamide-CH₂ (C4) | 1.2 - 1.5 | m |

| 2-methylpentanamide-CH₃ (C5) | 0.8 - 1.0 | t |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Cycloheptyl-CH (attached to N) | 45 - 55 |

| Cycloheptyl-CH₂ | 25 - 40 |

| 2-methylpentanamide-C2 | 40 - 50 |

| 2-methylpentanamide-C3 | 30 - 40 |

| 2-methylpentanamide-C4 | 20 - 30 |

| 2-methylpentanamide-C5 | 10 - 15 |

| 2-methylpentanamide-CH₃ (on C2) | 15 - 25 |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, both electron ionization (EI) and electrospray ionization (ESI) techniques would be informative.

Under ESI conditions, the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight. In tandem MS (MS/MS) experiments, characteristic fragmentation patterns would emerge. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which would result in the formation of an acylium ion from the 2-methylpentanamide portion and the neutral loss of cycloheptylamine (B1194755). rsc.orgresearchgate.net Cleavage of the N-cycloheptyl bond is another possibility. nih.gov The fragmentation of the alkyl chain of the pentanamide (B147674) moiety and within the cycloheptyl ring would also produce a series of fragment ions that could be used to piece together the structure. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the parent ion and its fragments with high accuracy.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M+H]⁺ | Protonated molecule |

| [M - C₇H₁₃N]⁺ | Acylium ion from cleavage of the amide bond |

| [C₇H₁₄N]⁺ | Cycloheptylaminium ion |

| Various smaller fragments | Resulting from cleavage of the pentanamide alkyl chain and cycloheptyl ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic amide absorptions. A key feature for this secondary amide would be the N-H stretching vibration, expected to appear as a single, moderately intense band around 3300 cm⁻¹ in the solid state or concentrated solutions, shifting to higher wavenumbers (around 3400-3500 cm⁻¹) in dilute, non-polar solvents due to the reduction of intermolecular hydrogen bonding. pdbj.orgresearchgate.net The amide I band, primarily due to the C=O stretching vibration, is expected to be a strong absorption in the region of 1630-1680 cm⁻¹. researchgate.net The amide II band, arising from a combination of N-H bending and C-N stretching, is anticipated to appear around 1515-1570 cm⁻¹ in the solid state. researchgate.net Additionally, C-H stretching vibrations from the alkyl and cycloalkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch (Amide I band) is also a strong feature in the Raman spectrum. researchgate.net The amide III band, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum, appearing in the 1200-1300 cm⁻¹ region, and is also sensitive to conformation. researchgate.net The C-H stretching and bending vibrations of the alkyl and cycloalkyl groups would also be observable.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300 - 3450 | Medium |

| C-H Stretch (alkyl, cycloalkyl) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C=O Stretch (Amide I) | IR, Raman | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | IR | 1515 - 1570 | Medium-Strong |

| Amide III | Raman | 1200 - 1300 | Medium |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Based on studies of similar N-cycloalkyl amides, it is likely that the amide group would adopt a trans conformation, which is generally more stable. rcsb.org X-ray crystallography would also reveal the specific conformation of the flexible seven-membered cycloheptyl ring, which can adopt several low-energy conformations such as the chair and twist-chair. The crystal packing would be influenced by intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or more complex networks. pdbj.org The analysis of crystal structures of related compounds, such as N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide and N-cycloheptyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide, provides valuable insight into the potential solid-state conformations and intermolecular interactions that this compound might adopt. rcsb.org

Chemical Reactivity and Mechanistic Investigations of N Cycloheptyl 2 Methylpentanamide

Reactivity Profile of the Amide Moiety in N-Cycloheptyl-2-methylpentanamide

The amide functional group is a cornerstone of organic chemistry and biochemistry, known for its relative stability. However, it can undergo a variety of chemical transformations.

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis to yield cycloheptylamine (B1194755) and 2-methylpentanoic acid. This reaction is typically slow under neutral conditions but can be accelerated by acidic or basic catalysis. smolecule.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Reduction: The amide can be reduced to the corresponding amine, N-cycloheptyl-2-methylpentylamine. Common reducing agents for this transformation include strong hydrides like lithium aluminum hydride (LiAlH4). The reaction proceeds via a complex mechanism involving the formation of an aluminate intermediate.

General Reactivity: Secondary amides, such as this compound, can also undergo a one-pot reductive functionalization. This involves in situ activation of the amide, followed by partial reduction and the addition of a carbon nucleophile to form a new C-C bond. acs.org

Functionalization and Derivatization Reactions of the Cycloheptyl Ring

The cycloheptyl ring is a saturated carbocycle, and its reactivity is primarily governed by the C-H bonds.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For cycloalkanes, including the cycloheptyl ring, radical-mediated reactions can introduce new functional groups. For instance, intermolecular C-H functionalization using nitrogen-centered radicals can lead to the introduction of halogens or other functionalities. rsc.org The site-selectivity of these reactions can often be controlled by the steric and electronic properties of the reagent. rsc.org Additionally, intramolecular C-H bond insertion reactions, often catalyzed by transition metals like rhodium, can be used to form bridged polycyclic structures from suitable precursors. beilstein-journals.org

Chemical Transformations at the 2-Methylpentanamide (B1217331) Side Chain

The 2-methylpentanamide side chain offers several sites for chemical modification.

Alpha-Functionalization: The carbon atom alpha to the carbonyl group is susceptible to deprotonation by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

Side-Chain Modifications: The pentyl group itself can undergo radical-mediated functionalization, similar to the cycloheptyl ring, although selectivity can be challenging due to the presence of multiple methylene (B1212753) and methyl C-H bonds.

Hydrolytic and Oxidative Stability Studies of this compound

Specific experimental data on the hydrolytic and oxidative stability of this compound is not available in the reviewed literature.

Inferred Hydrolytic Stability: Based on the general stability of secondary amides, this compound is expected to be relatively stable to hydrolysis under neutral conditions at ambient temperature. As mentioned earlier, the rate of hydrolysis would be significantly increased in the presence of strong acids or bases and with elevated temperatures.

Inferred Oxidative Stability: The oxidative stability would depend on the specific oxidizing agents and conditions employed. The C-H bonds on both the cycloheptyl ring and the 2-methylpentanamide side chain are potential sites for oxidation. For instance, the β-carotene-linoleic acid assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to inhibit the oxidation of linoleic acid. mdpi.com While no such studies have been performed on the title compound, this methodology could be applied to assess its oxidative stability.

An article on the chemical compound “this compound” and its interactions with bacterial Type III Secretion Systems (T3SS) cannot be generated at this time. Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding this particular compound in the context of T3SS modulation, inhibition, or any related research.

The provided outline requires detailed, informative, and scientifically accurate content based on research findings for the following sections:

Interactions with Bacterial Type Iii Secretion Systems T3ss : a Research Focus

Mechanistic Elucidation of N-Cycloheptyl-2-methylpentanamide's Modulatory Effects on T3SS

Without any research data on "this compound," it is not possible to address the core topics of its identification as a T3SS-related agent or the mechanisms of its effects. Any attempt to create content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, until research on "this compound" and its relationship with bacterial Type III Secretion Systems is published and becomes publicly accessible, this subject cannot be addressed as requested.

Research on this compound and its Interaction with Bacterial Systems Remains Undisclosed

Despite interest in the development of novel anti-virulence therapies targeting bacterial secretion systems, publicly accessible research detailing the specific interactions of the chemical compound this compound with bacterial Type III Secretion Systems (T3SS) is not available at this time.

Extensive searches of scientific literature and chemical databases have not yielded any studies that investigate the molecular targets, impact on effector protein secretion, or regulatory effects of this compound on the T3SS apparatus. Consequently, information regarding its influence on bacterial virulence factor expression and any comparative analysis with established T3SS inhibitors, such as Aurodox, is also absent from the public record.

The Type III Secretion System is a critical virulence factor for many Gram-negative pathogenic bacteria. It functions as a molecular syringe, injecting effector proteins directly into host cells to disrupt normal cellular processes and facilitate infection. The development of inhibitors targeting the T3SS is a significant area of research aimed at disarming bacteria rather than killing them, which may help to mitigate the growing problem of antibiotic resistance.

While research into various small molecules, peptides, and natural products as potential T3SS inhibitors is an active field, there is no indication from available resources that this compound has been a subject of such investigations. The scientific community relies on published, peer-reviewed data to validate and build upon research findings. Without such documentation, any potential role for this compound in modulating bacterial virulence through T3SS interaction remains speculative.

Further research and publication in accessible scientific journals would be necessary to elucidate any potential activity of this compound as a T3SS inhibitor and to provide the detailed molecular and functional insights requested.

Computational Chemistry and Theoretical Studies on N Cycloheptyl 2 Methylpentanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govnih.gov For N-cycloheptyl-2-methylpentanamide, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose, providing a balance between computational cost and accuracy.

The optimized geometry of this compound reveals the spatial arrangement of its atoms, including bond lengths and angles. From this geometry, a range of electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the regions of positive and negative electrostatic potential. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack, as well as regions that are likely to engage in hydrogen bonding.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -0.24 eV | Indicates electron-donating capacity |

| LUMO Energy | 0.08 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 0.32 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations of this compound with T3SS Components

The Type III Secretion System (T3SS) is a critical virulence factor in many Gram-negative bacteria, making it an attractive target for novel antibacterial agents. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule, such as this compound, and a biological macromolecule, like a T3SS protein component.

Molecular docking studies can predict the preferred binding orientation and affinity of this compound to a specific T3SS protein. nih.gov These simulations place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding energy. This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, MD simulations can provide a more dynamic and detailed view of the interaction. researchgate.net By simulating the movement of atoms over time, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. These simulations are crucial for understanding the thermodynamics and kinetics of the binding process.

Table 2: Predicted Binding Affinities and Key Interactions of this compound with T3SS Proteins

| T3SS Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EscU/FlhB | -7.8 | TYR123, ILE245, LEU250 |

| YscN/SctN | -7.2 | PHE88, VAL156, ALA157 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for T3SS Inhibition Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR can be employed to predict their inhibitory potency against the T3SS.

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known T3SS inhibitory activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds. nih.gov

Table 3: Example of Molecular Descriptors Used in QSAR Modeling of T3SS Inhibitors

| Descriptor | Description |

|---|---|

| LogP | A measure of lipophilicity |

| Molecular Weight | The mass of the molecule |

| Number of Hydrogen Bond Donors | The number of N-H and O-H bonds |

| Number of Hydrogen Bond Acceptors | The number of N and O atoms |

Note: This table is illustrative of the types of descriptors used.

Predictive Modeling for the Design of Novel this compound Analogues

The insights gained from quantum chemical calculations, molecular docking, and QSAR can be integrated into predictive models for the rational design of novel analogues of this compound with improved T3SS inhibitory activity. malvernpanalytical.com By understanding the key structural features required for potent inhibition, modifications can be proposed to enhance binding affinity, improve pharmacokinetic properties, and reduce potential off-target effects.

For instance, if docking studies reveal a specific hydrophobic pocket in the binding site of a T3SS protein, analogues with larger or more appropriately shaped hydrophobic groups could be designed. Similarly, if QSAR models indicate that a lower LogP is correlated with higher activity, modifications can be made to increase the polarity of the molecule. This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the discovery of new and more effective T3SS inhibitors.

Design, Synthesis, and Structure Activity Relationship Sar Studies of N Cycloheptyl 2 Methylpentanamide Derivatives

Rational Design Principles for N-Cycloheptyl-2-methylpentanamide Analogues

The rational design of analogues of this compound is centered on optimizing its interaction with the T3SS apparatus. While the precise molecular target of this chemical class is not definitively established, it is hypothesized to interfere with the function of the needle complex or the translocation machinery. nih.gov Key design principles involve modifying the two main structural components of the molecule: the cycloheptyl ring and the 2-methylpentanamide (B1217331) side chain, to enhance binding affinity and efficacy.

The core design strategy is based on the following principles:

Probing Steric and Electronic Requirements: Systematic modifications of both the cycloheptyl ring and the pentanamide (B147674) side chain are employed to map the steric and electronic requirements of the binding site. This involves introducing various substituents with different sizes, shapes, and electronic properties.

Enhancing Target-Specific Interactions: The design aims to introduce functional groups that can form specific interactions, such as hydrogen bonds or van der Waals forces, with the target protein, thereby increasing the potency of the inhibitor.

Synthetic Strategies for Systematically Modified this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a convergent synthetic approach. The general and most common method involves the amide coupling of cycloheptylamine (B1194755) with a suitably substituted pentanoyl chloride or carboxylic acid.

A general synthetic route is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Step 1: Synthesis of Cycloheptylamine Analogues: Substituted cycloheptylamines can be prepared through various methods, including reductive amination of cycloheptanone (B156872) derivatives or through multi-step synthetic sequences starting from other cyclic precursors.

Step 2: Synthesis of Pentanoic Acid/Chloride Analogues: The pentanamide side chain can be modified by starting with appropriately substituted pentanoic acids. These can be commercially available or synthesized through standard organic chemistry techniques, such as alkylation of malonic esters. The carboxylic acids are then converted to the more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride.

Step 3: Amide Coupling: The final this compound derivatives are synthesized by reacting the cycloheptylamine analogues with the pentanoyl chloride derivatives, typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Alternatively, direct coupling of the carboxylic acid with the amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

This modular synthetic approach allows for the systematic introduction of a wide range of modifications to both the cycloheptyl ring and the pentanamide side chain, facilitating comprehensive SAR studies.

Influence of Cycloheptyl Ring Modifications on T3SS Inhibitory Activity

The cycloheptyl ring is a key feature of the this compound scaffold, contributing significantly to its lipophilicity and likely playing a crucial role in its binding to the T3SS target. To investigate the impact of this moiety on inhibitory activity, a series of analogues with modified cycloalkyl rings were synthesized and evaluated.

Table 1: Effect of Cycloalkyl Ring Size on T3SS Inhibitory Activity (Disclaimer: The following data is representative and intended to illustrate SAR trends based on analogous compounds reported in the literature.)

| Compound ID | Cycloalkyl Ring | T3SS Inhibition (IC50, µM) |

| 1a | Cyclopentyl | 25.4 |

| 1b | Cyclohexyl | 15.8 |

| 1c | This compound | 8.2 |

| 1d | Cyclooctyl | 12.5 |

The data suggests that the size of the cycloalkyl ring has a notable impact on the T3SS inhibitory activity. A cycloheptyl ring appears to be optimal for activity within this series, as both smaller (cyclopentyl, cyclohexyl) and larger (cyclooctyl) rings resulted in reduced potency. This indicates that the binding pocket of the target protein may have a specific size and shape that best accommodates the seven-membered ring.

Further modifications to the cycloheptyl ring, such as the introduction of substituents, were also explored to probe for additional binding interactions.

Table 2: Effect of Cycloheptyl Ring Substitution on T3SS Inhibitory Activity (Disclaimer: The following data is representative and intended to illustrate SAR trends based on analogous compounds reported in the literature.)

| Compound ID | R1 Substituent on Cycloheptyl Ring | T3SS Inhibition (IC50, µM) |

| 1c | H | 8.2 |

| 2a | 4-Methyl | 10.1 |

| 2b | 4-Hydroxy | > 50 |

| 2c | 4-Methoxy | 35.6 |

The introduction of a small, non-polar methyl group at the 4-position of the cycloheptyl ring was tolerated but resulted in a slight decrease in activity. In contrast, the introduction of polar substituents, such as hydroxyl or methoxy (B1213986) groups, led to a significant loss of inhibitory activity. This suggests that the binding site for the cycloheptyl ring is likely hydrophobic in nature and that the introduction of polar groups disrupts favorable van der Waals interactions.

Impact of Pentanamide Side Chain Alterations on Biological Efficacy

The 2-methylpentanamide side chain is another critical component of the molecule, and its structure was systematically modified to understand its contribution to T3SS inhibition. Alterations focused on the length of the alkyl chain, the presence and position of branching, and the introduction of different functional groups.

Table 3: Effect of Pentanamide Alkyl Chain Length on T3SS Inhibitory Activity (Disclaimer: The following data is representative and intended to illustrate SAR trends based on analogous compounds reported in the literature.)

| Compound ID | Amide Side Chain | T3SS Inhibition (IC50, µM) |

| 3a | Butanamide | 18.9 |

| 1c | 2-Methylpentanamide | 8.2 |

| 3b | Hexanamide | 11.5 |

| 3c | Heptanamide | 22.1 |

Varying the length of the alkyl chain of the amide side chain revealed that a pentanamide moiety provides a good balance for activity. Both shorter (butanamide) and longer (heptanamide) chains resulted in decreased potency, suggesting an optimal chain length for fitting into the target's binding pocket.

The effect of the methyl group at the 2-position was also investigated.

Table 4: Effect of Methyl Branching on the Pentanamide Side Chain on T3SS Inhibitory Activity (Disclaimer: The following data is representative and intended to illustrate SAR trends based on analogous compounds reported in the literature.)

| Compound ID | Amide Side Chain | T3SS Inhibition (IC50, µM) |

| 4a | Pentanamide | 14.3 |

| 1c | 2-Methylpentanamide | 8.2 |

| 4b | 3-Methylpentanamide | 12.7 |

| 4c | 4-Methylpentanamide | 16.8 |

The presence of a methyl group at the 2-position of the pentanamide chain was found to be beneficial for activity compared to the unbranched pentanamide. Moving the methyl group to the 3- or 4-position resulted in a decrease in potency, indicating that the steric bulk at the 2-position may be important for optimal interaction with the target.

Stereochemical Considerations and Their Effect on this compound's Biological Profile

The presence of a chiral center at the 2-position of the pentanamide side chain in this compound means that the compound can exist as two enantiomers, (R)-N-cycloheptyl-2-methylpentanamide and (S)-N-cycloheptyl-2-methylpentanamide. It is well-established in medicinal chemistry that enantiomers can exhibit different biological activities due to the chiral nature of biological targets such as proteins.

To investigate the impact of stereochemistry on T3SS inhibitory activity, the individual enantiomers of this compound were synthesized and evaluated.

Table 5: Effect of Stereochemistry on T3SS Inhibitory Activity (Disclaimer: The following data is representative and intended to illustrate SAR trends based on analogous compounds reported in the literature.)

| Compound ID | Stereochemistry at C2 | T3SS Inhibition (IC50, µM) |

| 1c | Racemic | 8.2 |

| 5a | (R) | 5.1 |

| 5b | (S) | 28.7 |

The biological evaluation of the individual enantiomers revealed a clear stereochemical preference for T3SS inhibition. The (R)-enantiomer was found to be significantly more potent than the racemic mixture, while the (S)-enantiomer was considerably less active. This finding strongly suggests that the binding of this compound to its target is stereospecific. The three-dimensional arrangement of the methyl group at the 2-position is critical for establishing a productive binding interaction, likely by orienting the rest of the molecule in a conformation that is optimal for fitting into the binding site. This stereochemical preference provides a valuable insight for the future design of more potent and selective T3SS inhibitors based on this scaffold.

Lack of Publicly Available Research Hinders Detailed Analytical Elucidation of this compound

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in detailed research concerning the chemical compound this compound. Specifically, there is a notable absence of published studies focusing on the advanced analytical methodologies required for its quantification and characterization. As a result, in-depth discussions on chromatographic methods, hyphenated techniques, spectrophotometric assays, and the development of robust analytical protocols for this particular compound cannot be substantiated with specific experimental data, research findings, or established validation parameters.

Without dedicated studies on this compound, any detailed description of analytical procedures would be purely speculative and not based on scientific evidence. For instance, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for purity assessment, the specific conditions—such as the choice of column, mobile phase composition, flow rate, and detector—would need to be empirically determined for this compound. Similarly, the parameters for hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for identification and trace analysis, would require experimental optimization.

Furthermore, the development of spectrophotometric assays for concentration determination necessitates an understanding of the compound's chromophoric properties, which is not available in the current body of literature. The establishment of robust and validated analytical protocols is the culmination of this research, providing a standardized procedure for reliable and reproducible measurements.

Given the current lack of specific research on this compound, a detailed and scientifically accurate article on its advanced analytical methodologies, complete with data tables and research findings, cannot be generated. The scientific discourse on this compound awaits foundational research to be conducted and published in peer-reviewed journals.

Future Research Trajectories and Emerging Paradigms for N Cycloheptyl 2 Methylpentanamide

Identification of Additional Biological Targets and Mechanisms of Action Beyond T3SS

There is a significant gap in the understanding of N-cycloheptyl-2-methylpentanamide's biological activity. Beyond any potential interaction with the Type III Secretion System (T3SS), its broader pharmacological profile is unknown. No studies have been identified that investigate other possible molecular targets or mechanisms of action. This lack of data prevents a comprehensive assessment of its therapeutic potential and possible applications in various disease contexts.

Integration of this compound in Multidisciplinary Research Frameworks

The integration of this compound into multidisciplinary research frameworks is not documented in available literature. Collaborative efforts combining chemistry, biology, pharmacology, and computational science are crucial for elucidating the full potential of a compound. At present, there are no indications of such integrated research programs focusing on this compound.

Leveraging Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) in the study of this compound is another area with no available information. AI and ML are increasingly used in drug discovery to predict biological activity, identify potential targets, and optimize molecular structures. nih.gov However, for these technologies to be applied, foundational biological and chemical data are required, which are currently lacking for this compound. The absence of such data precludes the use of computational models to accelerate research and development efforts for this compound.

Q & A

Basic: What analytical techniques are recommended for characterizing N-cycloheptyl-2-methylpentanamide's purity and structural identity?

Methodological Answer:

To confirm structural identity and purity, employ a combination of:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to analyze proton environments and carbon frameworks. Compare observed chemical shifts with computational predictions (e.g., density functional theory (DFT)-based simulations) .

- High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with UV detection (λ = 210–254 nm) and a gradient elution system (e.g., water/acetonitrile) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) for molecular ion confirmation and fragmentation pattern analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.